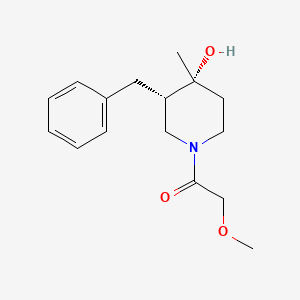
(3S*,4R*)-3-benzyl-1-(methoxyacetyl)-4-methyl-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4R*)-3-benzyl-1-(methoxyacetyl)-4-methyl-4-piperidinol is a chemical compound that belongs to the class of piperidinols. It has been found to have potential applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of (3S*,4R*)-3-benzyl-1-(methoxyacetyl)-4-methyl-4-piperidinol is not fully understood. However, it has been suggested that the compound may act as a modulator of the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. It has also been reported to exhibit affinity for the sigma-1 receptor, which is involved in various physiological processes including pain perception, memory, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to exhibit anticonvulsant activity in animal models, which suggests its potential use in the treatment of epilepsy. It has also been found to exhibit antidepressant and anxiolytic activities, which suggest its potential use in the treatment of mood disorders. Additionally, this compound has been studied for its potential use in the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3S*,4R*)-3-benzyl-1-(methoxyacetyl)-4-methyl-4-piperidinol is its chiral nature, which makes it a useful building block in the synthesis of various biologically active molecules. It has also been found to exhibit various pharmacological activities, which make it a potential candidate for drug development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research and development of (3S*,4R*)-3-benzyl-1-(methoxyacetyl)-4-methyl-4-piperidinol. One potential direction is the synthesis of novel derivatives of the compound with improved pharmacological properties. Another direction is the investigation of the compound's potential use in the treatment of various neurological and psychiatric disorders. Additionally, this compound could be studied for its potential use in the development of new drugs for the treatment of pain and inflammation.
Méthodes De Synthèse
(3S*,4R*)-3-benzyl-1-(methoxyacetyl)-4-methyl-4-piperidinol can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to obtain the desired product. One of the most commonly used methods for the synthesis of this compound is the reaction of 4-methylpiperidine with benzyl bromide, followed by acetylation and reduction of the resulting intermediate.
Applications De Recherche Scientifique
(3S*,4R*)-3-benzyl-1-(methoxyacetyl)-4-methyl-4-piperidinol has been found to have potential applications in scientific research. It has been used as a chiral building block in the synthesis of various biologically active molecules. It has also been reported to exhibit anticonvulsant, antidepressant, and anxiolytic activities in animal models. Additionally, this compound has been studied for its potential use as a starting material in the synthesis of novel drugs.
Propriétés
IUPAC Name |
1-[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(19)8-9-17(15(18)12-20-2)11-14(16)10-13-6-4-3-5-7-13/h3-7,14,19H,8-12H2,1-2H3/t14-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGAFGWGGYBEDL-GOEBONIOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1CC2=CC=CC=C2)C(=O)COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C[C@@H]1CC2=CC=CC=C2)C(=O)COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2-fluorobenzyl)oxy]quinoline](/img/structure/B5412827.png)
![methyl 2-[5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5412830.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,N'-diethylurea](/img/structure/B5412838.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5412839.png)
![2-benzyl-5-imino-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5412843.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412859.png)
![1'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5412862.png)


![ethyl 5-(2-furyl)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5412919.png)
![1-ethyl-3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5412927.png)
![2-(2-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5412928.png)

